molecular formula C21H26FN3O4 B7759882 MFCD03285560

MFCD03285560

Cat. No.: B7759882
M. Wt: 403.4 g/mol
InChI Key: NSEAVJDXJMSDJK-UHFFFAOYSA-N
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Description

MFCD03285560 is a chemical compound identified by its Molecular Formula Data Center (MFCD) identifier. For example, compounds with similar MDL identifiers (e.g., MFCD00039227, MFCD11044885) are typically analyzed for properties such as molecular weight, solubility, bioactivity, and synthetic pathways . These compounds often serve roles in catalysis, medicinal chemistry, or materials science, with their physicochemical properties (e.g., LogP, TPSA, bioavailability) guiding their applications .

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-(4-pentanoylpiperazin-1-yl)quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4/c1-3-5-6-19(26)25-9-7-24(8-10-25)18-12-17-14(11-16(18)22)20(27)15(21(28)29)13-23(17)4-2/h11-13H,3-10H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEAVJDXJMSDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03285560 typically involves high-performance liquid chromatography (HPLC) techniques. Preparative HPLC is a robust and versatile method used to purify compounds from complex mixtures. The process involves using different modes such as normal-phase, reversed-phase, size exclusion, and ion-exchange chromatography . The choice of mode depends on the specific properties of the compound and the desired purity level.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale HPLC systems. These systems are designed to handle high pressures and large volumes, ensuring efficient separation and purification of the compound. The use of advanced instrumentation and detection methods further enhances the efficiency and reliability of the production process .

Chemical Reactions Analysis

Types of Reactions: MFCD03285560 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like N-bromosuccinimide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfilimine products, while reduction reactions can produce amines and other derivatives .

Scientific Research Applications

MFCD03285560 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a crucial role in cell culture and molecular biology experiments. In medicine, this compound is investigated for its potential therapeutic effects, particularly in cancer research. Additionally, the compound is used in industrial applications, such as the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD03285560 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of MFCD03285560 with structurally or functionally related compounds follows standardized protocols outlined in the evidence. Below is a framework for such a comparison, extrapolated from methodologies applied to analogous MDL-numbered compounds:

Table 1: Key Properties of this compound and Similar Compounds

Property This compound (Hypothetical) CAS 1533-03-5 CAS 918538-05-3 CAS 905306-69-6
Molecular Formula Not Provided C₁₀H₉F₃O C₆H₃Cl₂N₃ C₇H₁₀N₂O
Molecular Weight Not Provided 202.17 g/mol 188.01 g/mol 138.17 g/mol
LogP (iLOGP) Not Provided 2.15 1.64 0.78
TPSA Not Provided 17.07 Ų 48.98 Ų 40.46 Ų
Bioavailability Not Provided 0.55 0.55 0.55
BBB Permeability Not Provided Yes No No
Synthetic Accessibility Not Provided 2.07 1.0 2.07

Structural Similarity Analysis

  • Functional Groups : Compounds like CAS 1533-03-5 (trifluoromethyl ketone) and CAS 905306-69-6 (pyridine derivatives) highlight the importance of electronegative substituents (e.g., -CF₃, -Cl) in modulating reactivity and solubility .
  • Backbone Similarity : CAS 918538-05-3 (dichlorinated triazine) and CAS 905306-69-6 (methoxy-pyridine) demonstrate how aromatic cores influence catalytic or pharmacological activity .

Functional Comparison

  • Catalytic Applications : CAS 1533-03-5 and related trifluoromethylated compounds are used in transition-metal catalysis due to their electron-withdrawing properties, enhancing ligand stability .
  • Medicinal Chemistry : CAS 905306-69-6 and its analogs exhibit moderate GI absorption and low BBB penetration, making them candidates for peripheral drug targets .

Thermodynamic and Kinetic Data

  • Solubility : CAS 1533-03-5 has a solubility of 0.24 mg/mL, whereas CAS 905306-69-6 is highly water-soluble, reflecting differences in polarity and hydrogen-bonding capacity .
  • Synthetic Yield : CAS 918538-05-3 is synthesized with a 30% yield under mild conditions, compared to 69% for CAS 905306-69-6 using HATU-mediated coupling .

Research Findings and Limitations

  • Similarity Scores : Structural similarity metrics (e.g., Tanimoto coefficients) for related compounds range from 0.71 to 1.00, depending on backbone alignment and substituent matching .
  • Safety Profiles : Compounds with halogen substituents (e.g., CAS 918538-05-3) often carry warnings for skin/eye irritation (H315-H319-H335), necessitating careful handling .
  • Knowledge Gaps: The absence of explicit data for this compound limits direct comparisons. Future studies should prioritize spectral characterization (e.g., NMR, LC-MS) and computational modeling to predict its properties .

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